chemical structure and molecular weight of 4-bromo-1-methylindoline
chemical structure and molecular weight of 4-bromo-1-methylindoline
An In-depth Technical Guide to 4-bromo-1-methylindoline: Synthesis, Characterization, and Application
Introduction
The indoline scaffold, the saturated bicyclic analogue of indole, is a privileged structure in medicinal chemistry and drug discovery. Its rigid, three-dimensional geometry provides a distinct advantage over its planar, aromatic counterpart, enabling more specific and potent interactions with biological targets. The introduction of functional handles, such as a bromine atom, onto this core structure opens up a vast chemical space for derivatization, making substituted indolines highly valuable building blocks for novel therapeutic agents.
This guide provides a comprehensive technical overview of 4-bromo-1-methylindoline, a molecule of significant interest for synthetic and medicinal chemists. While direct literature on this specific compound is not extensive, its synthesis and properties can be confidently addressed through well-established, reliable chemical methodologies. This document will detail the logical synthesis from its readily available indole precursor, outline robust protocols for its characterization, and discuss its potential as a versatile intermediate in the development of complex molecular architectures.
Core Molecular Attributes
The fundamental properties of 4-bromo-1-methylindoline are derived from its unique structure, which combines an electron-rich N-methylaniline moiety with a brominated aromatic ring.
Chemical Structure
The structure consists of a dihydropyrrole ring fused to a benzene ring, with a bromine atom at position 4 of the benzene ring and a methyl group attached to the nitrogen atom (position 1).
Caption: Chemical Structure of 4-bromo-1-methylindoline.
Physicochemical Data
A summary of the key computed and expected properties for 4-bromo-1-methylindoline and its aromatic precursor is provided below for comparison.
| Property | 4-bromo-1-methylindoline | 4-bromo-1-methyl-1H-indole[1] |
| IUPAC Name | 4-Bromo-1-methyl-2,3-dihydro-1H-indole | 4-Bromo-1-methyl-1H-indole |
| Molecular Formula | C₉H₁₀BrN | C₉H₈BrN |
| Molecular Weight | 212.09 g/mol | 210.07 g/mol |
| Monoisotopic Mass | 210.99966 Da | 208.98401 Da[2] |
| CAS Number | Not assigned | 590417-55-3[1][3] |
| Predicted State | Liquid or Low-Melting Solid | Liquid[1] |
Recommended Synthetic Workflow
The most direct and efficient synthesis of 4-bromo-1-methylindoline involves a two-step process starting from commercially available 4-bromoindole. The workflow involves the N-methylation of the indole followed by the selective reduction of the pyrrole ring.
Caption: Proposed two-step synthesis of 4-bromo-1-methylindoline.
Step 1: Synthesis of 4-Bromo-1-methyl-1H-indole (Precursor)
The precursor is synthesized via N-methylation of 4-bromoindole. Using dimethyl carbonate is a greener and safer alternative to traditional methylating agents like methyl iodide.
Causality: Potassium carbonate acts as a base to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. This anion then attacks the electrophilic methyl group of dimethyl carbonate in an SN2 reaction to form the N-methylated product.[4] N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the reaction.
Experimental Protocol: [4]
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To a suspension of 4-bromoindole (1.0 eq) and potassium carbonate (0.7 eq) in DMF (approx. 6 mL per gram of indole), add dimethyl carbonate (3.0 eq).
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Heat the suspension gradually to 140 °C over 30 minutes and maintain stirring at this temperature for 3.5 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter to remove insoluble inorganic salts.
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Concentrate the filtrate under reduced pressure to remove DMF.
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The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield 4-bromo-1-methyl-1H-indole as a liquid.
Step 2: Selective Reduction to 4-Bromo-1-methylindoline
The key transformation is the selective hydrogenation of the C2=C3 double bond of the indole ring without affecting the aromatic ring or causing de-bromination. Heterogeneous catalytic hydrogenation offers a robust and environmentally benign method.[5]
Causality: The hydrogenation of the electron-rich indole ring is challenging due to its aromatic stabilization.[5] The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), is crucial. The acid protonates the C3 position of the indole, forming an indoleninium ion. This intermediate is much more susceptible to reduction. Platinum on carbon (Pt/C) is an effective heterogeneous catalyst that adsorbs both the substrate and dihydrogen, facilitating the hydrogen transfer to the activated double bond. Water is an excellent green solvent for this process.[5]
Experimental Protocol (Adapted from[5]):
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In a high-pressure hydrogenation vessel, combine 4-bromo-1-methyl-1H-indole (1.0 eq), Pt/C (5 mol %), and p-toluenesulfonic acid (1.0 eq).
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Add deionized water as the solvent (approx. 0.1 M concentration).
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Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 30 bar.
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Stir the reaction mixture vigorously at room temperature for 12-24 hours.
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Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
Carefully depressurize and vent the vessel.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst, washing the pad with ethyl acetate or dichloromethane.
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Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure 4-bromo-1-methylindoline.
Structural Elucidation and Characterization
Confirming the identity and purity of the final product is paramount. The following techniques are essential, with a focus on the key spectral changes expected upon reduction of the indole precursor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The most definitive change will be observed in the proton NMR spectrum.
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Disappearance: The characteristic signals for the C2-H and C3-H vinylic protons of the indole ring (typically between 6.5 and 7.5 ppm) will disappear.
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Appearance: Two new aliphatic signals, corresponding to the C2-H₂ and C3-H₂ methylene groups of the indoline ring, will appear as triplets in the upfield region (approx. 3.0-3.6 ppm).
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Aromatic Region: The aromatic protons on the brominated ring will remain, likely showing slight upfield shifts due to the loss of aromaticity in the adjacent ring.
-
N-Methyl Group: The N-CH₃ singlet will shift slightly upfield from its position in the indole spectrum (typically ~3.7 ppm) to ~2.8-3.0 ppm in the indoline.
-
-
¹³C NMR:
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The signals for the sp² carbons C2 and C3 of the indole (approx. 120-130 ppm and 100-105 ppm, respectively) will be replaced by two new signals for the sp³ carbons of the indoline in the aliphatic region (approx. 45-55 ppm and 30-35 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
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Molecular Ion: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺.
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Isotopic Pattern: A crucial diagnostic feature will be the presence of a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). For 4-bromo-1-methylindoline, these would appear at m/z 211 and 213.
Infrared (IR) Spectroscopy
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The IR spectrum will confirm the saturation of the pyrrole ring. The C=C stretching band associated with the indole C2=C3 double bond (around 1600-1650 cm⁻¹) will be absent. The spectrum will be dominated by strong C-H stretching bands for the aliphatic methylene groups (below 3000 cm⁻¹) and the characteristic C-N stretching of the tertiary amine.
Synthetic Utility and Applications
4-bromo-1-methylindoline is not merely a final product but a versatile intermediate for further molecular elaboration, primarily leveraging the reactivity of the C-Br bond.
Caption: Potential cross-coupling reactions of 4-bromo-1-methylindoline.
The bromine atom at the 4-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups, which is a cornerstone of modern drug development.
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Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, enabling the exploration of structure-activity relationships by modifying this region of the molecule.
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Buchwald-Hartwig Amination: Coupling with amines provides access to 4-aminoindoline derivatives, which are common motifs in pharmacologically active compounds.
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Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, which can be further functionalized or used to extend the molecular scaffold.
The indoline scaffold itself is present in numerous bioactive natural products and synthetic drugs, and its derivatives have shown a wide range of activities, including applications as α2-antagonists and α1-agonists.[6] The ability to functionalize the 4-position of the 1-methylindoline core makes this compound a highly valuable starting point for generating libraries of novel drug candidates.
References
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Lab Supplies. 4-bromo-1-methyl-1H-indole, min 97%. [Link]
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PubChemLite. 4-bromo-1-methyl-1h-indole (C9H8BrN). [Link]
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Chaplin, J. H. et al. (2013). Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists. Journal of Medicinal Chemistry. [Link]
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Török, B. et al. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - 4-bromo-1-methyl-1h-indole (C9H8BrN) [pubchemlite.lcsb.uni.lu]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-BROMO-1-METHYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
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